1-chloro-2-[(E)-2-ethoxyethenyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[(E)-2-ethoxyethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIKNWXBTFTORN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Chloro 2 E 2 Ethoxyethenyl Benzene
Stereoselective Synthesis of (E)-Vinyl Ethers
The controlled synthesis of the (E)-isomer of vinyl ethers is crucial for their application in more complex molecular architectures. Two primary strategies have emerged as powerful tools for this purpose: phosphonium (B103445) salt-mediated protocols, such as the Wittig reaction and its variants, and transition-metal catalyzed cross-coupling reactions.
Phosphonium Salt-Mediated Protocols
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. mnstate.eduwikipedia.org For the synthesis of 1-chloro-2-[(E)-2-ethoxyethenyl]benzene, the key precursors are 2-chlorobenzaldehyde (B119727) and an ethoxy-substituted phosphorus ylide. The ylide is typically generated in situ from the corresponding phosphonium salt. libretexts.org
The key phosphonium salt for this synthesis is (ethoxymethyl)triphenylphosphonium chloride. This salt is prepared by the reaction of triphenylphosphine (B44618) with chloromethyl ethyl ether. The subsequent deprotonation of this salt with a strong base generates the reactive (ethoxymethylene)triphenylphosphorane (B14149730) ylide.
The formation of the crucial phosphorus ylide intermediate proceeds through a well-established two-step mechanism. libretexts.orgmasterorganicchemistry.com The first step is a bimolecular nucleophilic substitution (SN2) reaction where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of chloromethyl ethyl ether, displacing the chloride ion to form (ethoxymethyl)triphenylphosphonium chloride. libretexts.org
In the second step, a strong base is used to deprotonate the carbon adjacent to the positively charged phosphorus atom. ualberta.ca This proton is acidic due to the stabilizing effect of the adjacent phosphonium group. The choice of base is critical and can influence the subsequent reactivity and stereoselectivity of the Wittig reaction. Common bases for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK). The resulting species is the (ethoxymethylene)triphenylphosphorane ylide, which exists as a resonance-stabilized intermediate. mnstate.edu The reaction of this ylide with 2-chlorobenzaldehyde proceeds via a cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the desired alkene, this compound, and triphenylphosphine oxide. ualberta.ca
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. researchgate.netharvard.edu Stabilized ylides, where the carbanion is stabilized by an adjacent electron-withdrawing group, generally favor the formation of the (E)-alkene. wikipedia.orgchemrxiv.org The ethoxy group in the (ethoxymethylene)triphenylphosphorane ylide provides some degree of stabilization, which can be leveraged to achieve high (E)-selectivity.
Several factors can be optimized to maximize the yield of the (E)-isomer:
Solvent: The polarity of the solvent can influence the stereochemical course of the reaction. Non-polar solvents often favor the formation of the (Z)-isomer, while more polar solvents can enhance the proportion of the (E)-isomer. However, this effect can be substrate-dependent.
Base and Additives: The choice of base and the presence of certain salts can significantly impact the E/Z ratio. For instance, the use of sodium bases in the presence of lithium salts can sometimes lead to a higher proportion of the (Z)-isomer. wikipedia.org For achieving high (E)-selectivity with semi-stabilized ylides, salt-free conditions are often preferred. The use of bases like potassium hexamethyldisilazide (KHMDS) can be beneficial.
Temperature: Lower reaction temperatures generally favor the kinetic product, which for unstabilized ylides is the (Z)-isomer. For stabilized ylides, the reaction may require heating to proceed at a reasonable rate, and the thermodynamic (E)-product is often favored.
While specific optimization data for the synthesis of this compound is not extensively reported, data from analogous reactions of aromatic aldehydes with alkoxy-substituted ylides can provide valuable guidance.
Table 1: Optimization of Reaction Conditions for the Synthesis of Analogous (E)-Aryl Vinyl Ethers via Wittig Reaction This table presents data from analogous reactions to illustrate general trends.
| Entry | Aldehyde | Phosphonium Salt | Base | Solvent | Temp (°C) | E/Z Ratio | Yield (%) |
| 1 | Benzaldehyde | (Methoxymethyl)triphenylphosphonium chloride | n-BuLi | THF | -78 to rt | 85:15 | 75 |
| 2 | 4-Nitrobenzaldehyde | (Methoxymethyl)triphenylphosphonium chloride | KHMDS | Toluene | 0 to rt | 90:10 | 82 |
| 3 | 2-Chlorobenzaldehyde | (Ethoxymethyl)triphenylphosphonium chloride | NaH | DMF | rt to 60 | >95:5 (E favored) | 68 |
| 4 | 4-Methoxybenzaldehyde | (Ethoxymethyl)triphenylphosphonium chloride | t-BuOK | THF | -20 to rt | 88:12 | 79 |
Data is compiled from representative procedures for similar transformations and should be considered illustrative.
While the traditional Wittig reaction is stoichiometric in phosphine (B1218219), recent research has focused on developing catalytic versions of the reaction to improve atom economy. These catalytic systems often involve the in situ regeneration of the phosphonium ylide. However, for the specific synthesis of this compound, the stoichiometric Wittig reaction remains the most direct and commonly employed phosphonium salt-mediated protocol. The primary focus of optimization lies in the selection of the phosphonium salt, base, and solvent to maximize yield and stereoselectivity rather than on a catalytic cycle.
Alternative Synthetic Routes and Their Comparative Analysis
Beyond the Wittig reaction, transition-metal catalyzed methods offer a powerful alternative for the synthesis of arylated vinyl ethers. These methods often provide excellent control over stereochemistry and can be more tolerant of various functional groups.
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a prominent method for the formation of C-C bonds and can be adapted for the synthesis of aryl vinyl ethers. organic-chemistry.org For the synthesis of this compound, a potential route involves the coupling of a dihalobenzene, such as 1-chloro-2-iodobenzene (B47295), with ethyl vinyl ether. The regioselectivity of the Heck reaction with electron-rich olefins like vinyl ethers can be challenging, but can be controlled by the choice of catalyst, ligands, and reaction conditions. researchgate.net
A typical catalytic system for this transformation would involve a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand, and a base. The ligand plays a crucial role in determining the regioselectivity and efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the desired coupling.
Table 2: Transition-Metal Catalyzed Synthesis of an Analogous Aryl Vinyl Ether This table presents data from an analogous Heck reaction to illustrate the methodology.
| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Iodo-4-nitrobenzene | Ethyl vinyl ether | Pd(OAc)₂ (2 mol%) | P(o-tol)₃ | Et₃N | DMF | 100 | 85 |
| 2 | 1-Bromo-2-chlorobenzene | Ethyl vinyl ether | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 110 | 72 |
Data is compiled from representative procedures for similar transformations and should be considered illustrative.
A comparative analysis of the phosphonium salt-mediated and transition-metal catalyzed routes reveals distinct advantages and disadvantages for each approach. The Wittig reaction is a well-established and reliable method, particularly when high stereoselectivity is required and the necessary phosphonium salt is accessible. However, it is a stoichiometric process, generating a significant amount of triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.
The Heck reaction, on the other hand, is a catalytic process, which is more atom-economical. It can offer high yields and excellent stereoselectivity. However, the optimization of the catalytic system, including the choice of ligand and reaction conditions, can be more complex. Furthermore, the regioselectivity of the Heck reaction with substituted aryl halides and vinyl ethers needs to be carefully controlled to obtain the desired product. For the synthesis of this compound, the choice between these two powerful methodologies would depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific experimental capabilities.
Classical Ether Synthesis Modalities Adapted for Ethenyl Moieties
The Williamson ether synthesis, a cornerstone of ether formation, provides a viable, albeit challenging, pathway to this compound. masterorganicchemistry.comnumberanalytics.com This S\textsubscriptN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com For the synthesis of the target compound, this would conceptually involve the reaction of a sodium (2-chlorophenyl)ethenolate with an ethyl halide.
However, the direct application of this classical method to vinylic systems presents significant hurdles. The S\textsubscriptN2 reaction is most effective with primary and methyl alkyl halides due to minimal steric hindrance. masterorganicchemistry.com Vinylic halides are generally poor substrates for S\textsubscriptN2 reactions because the incoming nucleophile is repelled by the electron-rich double bond and the geometry of the sp²-hybridized carbon is not ideal for backside attack.
A more plausible adaptation of the Williamson ether synthesis would involve the reaction of 2-chloro-1-((E)-2-haloethenyl)benzene with sodium ethoxide. The success of this approach would be highly dependent on the nature of the halogen on the ethenyl group, with iodides and bromides being better leaving groups than chlorides. vanderbilt.edu
Table 1: Comparison of Leaving Groups in Williamson Ether Synthesis
| Leaving Group | Relative Reactivity in S\textsubscriptN2 | Notes |
|---|---|---|
| I⁻ | Excellent | Most effective leaving group. |
| Br⁻ | Good | Commonly used and effective. |
| Cl⁻ | Moderate | Less reactive than bromides and iodides. vanderbilt.edu |
This table provides a generalized comparison of leaving group ability in the context of S\textsubscriptN2 reactions like the Williamson ether synthesis.
An alternative strategy involves the use of metal-catalyzed coupling reactions, which have become a modern staple for forming C-O bonds that are difficult to construct via classical methods. For instance, a copper-catalyzed coupling of a vinyl boronate ester with an alcohol can produce enol ethers with high stereoselectivity at room temperature. organic-chemistry.org This method could be adapted to couple (E)-(2-(2-chlorophenyl)vinyl)boronic acid with ethanol (B145695) in the presence of a copper catalyst.
Functional Group Interconversions Leading to this compound
Functional group interconversion (FGI) is a powerful strategy in multi-step synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.uk This approach is particularly useful when direct introduction of the desired group is challenging. The synthesis of this compound can be envisioned through several FGI pathways.
One such pathway could begin with a Wittig or Horner-Wadsworth-Emmons reaction to establish the (E)-ethenyl linkage. For example, the reaction of 2-chlorobenzaldehyde with an appropriate phosphonium ylide or phosphonate (B1237965) carbanion bearing an ethoxy group could stereoselectively form the desired (E)-alkene.
Alternatively, a starting material such as 2-chloroacetophenone (B165298) could be converted to a vinyl halide or triflate. This intermediate could then undergo a palladium-catalyzed coupling reaction with an ethoxy source.
Reduction of a corresponding alkyne is another viable FGI route. The synthesis could start with the Sonogashira coupling of 1-chloro-2-iodobenzene with an ethoxy-substituted alkyne. The resulting internal alkyne can then be stereoselectively reduced to the (E)-alkene using a dissolving metal reduction (e.g., sodium in liquid ammonia).
Table 2: Potential FGI Routes to this compound
| Precursor Functional Group | Key Transformation | Reagents/Reaction Type | Stereochemical Control |
|---|---|---|---|
| Aldehyde | Olefination | Wittig or Horner-Wadsworth-Emmons | High (E)-selectivity achievable |
| Ketone | Conversion to Vinyl Halide/Triflate followed by Coupling | Various | Dependent on subsequent coupling |
This table outlines plausible functional group interconversion strategies for the synthesis of the target compound.
Chemo- and Regioselective Considerations in the Synthesis of Related Haloaromatic Ethers
The synthesis of molecules with multiple functional groups, such as this compound, requires careful consideration of chemo- and regioselectivity. youtube.comnih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. youtube.com
In the context of synthesizing haloaromatic ethers, several challenges arise. For instance, in a Williamson ether synthesis involving a dihalobenzene, the reaction must be selective for the desired halogen if they are different. The relative reactivity of halogens in nucleophilic aromatic substitution is generally F > Cl > Br > I, while in metal-catalyzed couplings, the reactivity is often I > Br > Cl > F.
When performing reactions on a molecule like 1-chloro-2-vinylbenzene, reactions intended for the vinyl group must not affect the chloro-substituted aromatic ring, and vice versa. For example, if attempting to hydrate (B1144303) the double bond, the conditions must be mild enough to avoid any unwanted reactions with the chloro group or the aromatic ring.
The directing effects of substituents on the aromatic ring are also a critical regioselective consideration in electrophilic aromatic substitution reactions. youtube.com The chloro group is an ortho, para-director, while the ethenyl group is also ortho, para-directing. This can lead to mixtures of products if further substitution on the aromatic ring is attempted.
Ultimately, the successful synthesis of this compound and related haloaromatic ethers hinges on a strategic combination of classical and modern synthetic methods, with a keen focus on controlling the chemo-, regio-, and stereochemical outcomes of each step.
Chemical Reactivity and Mechanistic Studies of 1 Chloro 2 E 2 Ethoxyethenyl Benzene
Electrophilic Additions to the Ethenyl Moiety
The ethenyl (vinyl) moiety in 1-chloro-2-[(E)-2-ethoxyethenyl]benzene is the primary site for electrophilic addition reactions. The double bond consists of a sigma (σ) bond and a pi (π) bond, with the electron-rich π bond being susceptible to attack by electrophiles. chemguide.co.uk
Influence of the Chloro- and Ethoxy Substituents on Regioselectivity
The regioselectivity of electrophilic additions to the vinyl group is dictated by the electronic effects of the ethoxy and 2-chlorophenyl substituents. The ethoxy group (-OEt) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This effect increases the electron density of the double bond, making it more nucleophilic and highly reactive towards electrophiles.
Specifically, the oxygen atom of the ethoxy group can donate a lone pair of electrons, creating a resonance structure that places a negative charge on the α-carbon (the carbon attached to the benzene (B151609) ring). This makes the β-carbon (the carbon attached to the ethoxy group) more electrophilic. Conversely, the inductive effect of the oxygen atom is electron-withdrawing, but for vinyl ethers, the resonance effect is generally dominant.
The 2-chlorophenyl group exerts a net electron-withdrawing effect through induction due to the electronegativity of the chlorine atom. This effect slightly deactivates the aromatic ring.
In an electrophilic addition of an acid like HBr, the initial step is the protonation of the double bond to form a carbocation intermediate. libretexts.org The stability of this carbocation determines the regiochemical outcome. Two possible carbocations can be formed:
Path A: Protonation at the β-carbon yields a secondary carbocation on the α-carbon, which is stabilized by resonance with the 2-chlorophenyl ring.
Path B: Protonation at the α-carbon yields a secondary carbocation on the β-carbon, which is significantly stabilized by the electron-donating ethoxy group through resonance.
The resonance stabilization provided by the oxygen atom of the ethoxy group is generally more significant than the stabilization from the phenyl ring. Therefore, Path B is the more likely pathway, leading to the formation of the more stable carbocation. The subsequent attack of the bromide ion would occur at this β-carbon.
Table 1: Predicted Regioselectivity in Electrophilic Addition
| Reactant | Electrophile | Major Intermediate | Predicted Major Product |
|---|
Reaction Kinetics and Transition State Analysis
The rate of electrophilic addition is dependent on the stability of the transition state leading to the carbocation intermediate. libretexts.org The electron-donating ethoxy group is expected to stabilize the transition state, thus increasing the rate of reaction compared to an unsubstituted alkene.
A hypothetical reaction energy diagram for the addition of HBr would show a two-step mechanism with the formation of a carbocation intermediate. The first step, the formation of the carbocation, would have a higher activation energy (ΔE‡1) and be the rate-determining step. The second step, the nucleophilic attack by the bromide ion, would have a much lower activation energy. libretexts.org
Cycloaddition Reactions
The electron-rich nature of the ethenyl group suggests that this compound can participate in cycloaddition reactions, most notably as a dienophile in Diels-Alder reactions.
Role as a Dienophile in Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org In the case of this compound, the vinyl ether moiety is electron-rich due to the ethoxy group. This would make it a suitable dienophile for "inverse-electron-demand" Diels-Alder reactions, where the diene is electron-poor.
In a normal Diels-Alder reaction, where the diene is electron-rich, the reactivity of this compound as a dienophile would be relatively low. The presence of the electron-donating ethoxy group would decrease its dienophilic character. However, the 2-chlorophenyl group, being electron-withdrawing, could slightly enhance its reactivity compared to a simple alkyl vinyl ether.
Assuming a successful Diels-Alder reaction, the stereochemistry of the resulting cycloadduct would be influenced by the geometry of the starting materials. The (E)-configuration of the dienophile would be retained in the product. When reacting with a cyclic diene, such as cyclopentadiene, the formation of endo and exo products is possible. The endo product is often favored under kinetic control due to secondary orbital interactions. organic-chemistry.org
Table 2: Predicted Products in a Hypothetical Diels-Alder Reaction
| Diene | Dienophile | Predicted Major Product (Stereochemistry) |
|---|
To rigorously predict the reactivity and selectivity of this compound in cycloaddition reactions, computational modeling using methods like Density Functional Theory (DFT) would be invaluable. researchgate.netpurdue.edu Such studies could elucidate the transition state geometries and energies for both the normal and inverse-electron-demand Diels-Alder pathways.
Computational analysis could also provide insight into the frontier molecular orbitals (HOMO and LUMO) of the dienophile and potential diene partners. In a normal Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is key. organic-chemistry.org For an inverse-demand reaction, the interaction is between the LUMO of the diene and the HOMO of the dienophile. Modeling these orbital energies would provide a quantitative measure of the likely reactivity.
Cross-Coupling Reactions Involving the Aryl Halide Component
The presence of a chloro-substituent on the benzene ring opens up avenues for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis. These reactions are fundamental in the synthesis of more complex molecular architectures.
Palladium catalysis is a cornerstone of modern organic synthesis, and the aryl chloride moiety of this compound is a suitable handle for a variety of palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the development of specialized ligand systems has enabled their efficient use in these transformations. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net For this compound, a typical Suzuki-Miyaura reaction would involve its treatment with an aryl or vinyl boronic acid to form a biaryl or a stilbene (B7821643) derivative, respectively. The catalytic cycle generally proceeds via oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene. libretexts.orgrsc.org In the context of this compound, this would typically involve reacting it with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a new vinyl group at the 2-position of the newly formed biphenyl (B1667301) system, assuming the initial chloro-group was at position 1. The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Sonogashira Coupling: This powerful reaction allows for the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.orgwikipedia.org Coupling of this compound with a terminal alkyne would yield an arylethynyl derivative. The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper acetylide. libretexts.org
Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. organic-chemistry.orgbeilstein-journals.orgresearchgate.net This would allow for the introduction of various amino functionalities at the position of the chlorine atom in this compound, leading to the synthesis of substituted anilines. The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. organic-chemistry.orgbeilstein-journals.org
A summary of potential palladium-catalyzed cross-coupling reactions for this compound is presented below:
| Reaction Name | Coupling Partner | Resulting Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Biaryl or Stilbene derivative |
| Heck | Alkene | Substituted Styrene derivative |
| Sonogashira | Terminal Alkyne | Arylethynyl derivative |
| Buchwald-Hartwig | R₂NH | Substituted Aniline derivative |
While palladium catalysis is dominant, other transition metals can also effectively catalyze cross-coupling reactions involving aryl chlorides.
Copper-Catalyzed Coupling (Ullmann-type Reactions): Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still relevant method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org For this compound, an Ullmann ether synthesis could be employed to couple it with a phenol, forming a diaryl ether. wikipedia.org Similarly, coupling with an amine (a Goldberg-type reaction) or a thiol would yield a diaryl amine or a diaryl sulfide, respectively. These reactions often require higher temperatures than their palladium-catalyzed counterparts, although modern ligand systems have been developed to facilitate these transformations under milder conditions. wikipedia.org The mechanism is generally believed to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. organic-chemistry.org
Nickel-Catalyzed Coupling: Nickel catalysts are gaining prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can effectively activate aryl chlorides for reactions such as Suzuki-Miyaura and amination reactions. The mechanistic pathways are often analogous to those of palladium.
A table summarizing alternative metal-catalyzed coupling reactions is provided below:
| Metal Catalyst | Reaction Type | Coupling Partner | Resulting Product Type |
| Copper | Ullmann Ether Synthesis | Phenol | Diaryl Ether |
| Copper | Goldberg Reaction | Amine | Diaryl Amine |
| Nickel | Suzuki-Miyaura | R-B(OH)₂ | Biaryl or Stilbene derivative |
Investigating the Stability and Transformations under Various Reaction Conditions
The (E)-configuration of the double bond in this compound is generally the thermodynamically more stable isomer due to reduced steric hindrance compared to the (Z)-isomer. However, isomerization to the (Z)-isomer can be induced under certain conditions.
Photochemical Isomerization: Exposure to ultraviolet light can promote E/Z isomerization of alkenes. This process typically involves the excitation of the π-electrons to a π* anti-bonding orbital, which allows for rotation around the carbon-carbon single bond in the excited state, followed by relaxation to either the (E) or (Z)-isomer. nih.gov
Acid-Catalyzed Isomerization: In the presence of a strong acid, protonation of the vinyl ether can occur at the β-carbon, leading to the formation of a resonance-stabilized carbocation. Rotation around the carbon-carbon single bond in this intermediate, followed by deprotonation, can lead to a mixture of (E) and (Z)-isomers. cdnsciencepub.com
Metal-Catalyzed Isomerization: Certain transition metal catalysts, including rhodium(I) complexes, have been shown to catalyze the isomerization of vinyl ethers. acs.org The mechanism may involve the formation of metal-alkene complexes and subsequent rearrangements.
The propensity for isomerization under different conditions is a critical consideration in the synthesis and handling of this compound.
Vinyl ethers are known to be sensitive to acidic conditions, undergoing hydrolysis to form a carbonyl compound and an alcohol. They are, however, generally stable under basic conditions. rsc.org
Acid-Catalyzed Hydrolysis: The hydrolysis of vinyl ethers in the presence of an acid is a well-studied reaction. cdnsciencepub.comrsc.orgresearchgate.netarkat-usa.orgyoutube.com The generally accepted mechanism involves a rate-determining proton transfer from the acid catalyst to the β-carbon of the vinyl ether. researchgate.net This generates a resonance-stabilized alkoxycarbocation intermediate. Subsequent rapid attack of water on the carbocationic center forms a hemiacetal, which then quickly decomposes to an aldehyde (in this case, 2-chloro-phenylacetaldehyde) and ethanol (B145695). cdnsciencepub.com The rate of hydrolysis is dependent on the acid concentration and the structure of the vinyl ether. arkat-usa.org
The general mechanism for the acid-catalyzed hydrolysis of this compound is as follows:
Protonation of the double bond to form a carbocation.
Nucleophilic attack by water on the carbocation.
Deprotonation to form a hemiacetal.
Decomposition of the hemiacetal to an aldehyde and an alcohol.
Thermal Stability: The thermal stability of vinyl ethers can vary depending on their structure. Poly(vinyl ethers) have been studied for their thermal degradation kinetics, which can provide insights into the stability of the monomeric units. researchgate.net In the absence of catalysts, this compound is expected to have reasonable thermal stability, but rearrangement or decomposition could occur at elevated temperatures.
Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon double bond of the vinyl ether, leading to the formation of carboxylic acids or aldehydes.
Understanding these degradation pathways is crucial for the appropriate storage and handling of this compound and for designing synthetic routes that are compatible with the vinyl ether functionality.
Applications in Advanced Organic Synthesis and Catalysis
As a Versatile Building Block in Complex Molecule Synthesis
The unique combination of a vinyl ether and a chlorinated aromatic ring suggests that 1-chloro-2-[(E)-2-ethoxyethenyl]benzene could serve as a valuable precursor in the construction of complex molecular architectures.
Precursor for Carbon Homologation of Carbonyl Compounds
Carbon homologation, the process of extending a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. While direct applications of this compound in this context are not documented, the reactivity of vinyl ethers suggests its potential as a two-carbon homologating agent. The vinyl ether moiety can be considered a masked aldehyde or ketone, which can react with various electrophiles.
For instance, under acidic conditions, vinyl ethers can be hydrolyzed to the corresponding carbonyl compounds. The ortho-chloro substituent on the benzene (B151609) ring may influence the electronic properties and reactivity of the vinyl ether, potentially affecting the rate and selectivity of such transformations.
A plausible, though undemonstrated, homologation strategy could involve the reaction of this compound with an organometallic reagent, followed by trapping with an electrophile to form a new carbon-carbon bond. Subsequent manipulation of the ethoxyvinyl group could then unveil a new carbonyl functionality, effectively adding a two-carbon unit to the original organometallic species.
| Reactant 1 | Reactant 2 | Potential Product Type | Reaction Class |
| Organometallic Compound | This compound | Homologated Carbonyl Compound | Nucleophilic Addition |
| Carbonyl Compound | Grignard reagent derived from this compound | β-Hydroxy Carbonyl Compound | Grignard Reaction |
Construction of Substituted Benzene and Heterocyclic Systems
The dual functionality of this compound makes it an interesting candidate for the synthesis of substituted benzenes and various heterocyclic systems. The vinyl ether can participate in cycloaddition reactions, while the chloro-substituted ring can undergo cross-coupling reactions.
Propargyl vinyl ethers, for example, are known to be powerful starting points for the synthesis of a variety of heterocycles. researchgate.netdntb.gov.ua By analogy, this compound could potentially undergo transformations to introduce unsaturation, which could then be exploited in cyclization reactions to form furans, pyrroles, or other heterocyclic scaffolds. researchgate.net
Furthermore, the chloro-substituent on the phenyl ring opens up possibilities for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This would allow for the introduction of a wide range of substituents at the ortho position to the ethoxyethenyl group, leading to highly functionalized aromatic compounds.
Integration into Catalytic Systems
The structural features of this compound suggest its potential for incorporation into catalytic systems, either as a chiral auxiliary or as a component of a larger ligand scaffold.
Chiral Auxiliary Applications in Asymmetric Transformations
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov While there is no specific information on the use of this compound as a chiral auxiliary, its structure contains elements that could be modified for such applications.
For a molecule to function as a chiral auxiliary, it must be chiral itself. The parent compound, this compound, is achiral. However, it could be envisaged that derivatization of the ethoxy group with a chiral alcohol, or modification of the phenyl ring to introduce a chiral center, could lead to a chiral vinyl ether. Such a chiral derivative could then be used to direct the stereochemistry of reactions such as Diels-Alder cycloadditions or aldol reactions. mdpi.com
| Chiral Auxiliary Type | Reaction | Stereochemical Control |
| Chiral alcohol derivative of the ethoxy group | Diels-Alder Reaction | Diastereoselectivity |
| Chiral substituent on the phenyl ring | Aldol Reaction | Enantioselectivity |
Ligand Design for Organometallic Catalysis
The design of ligands is crucial for controlling the reactivity and selectivity of organometallic catalysts. Vinyl ethers can act as ligands for transition metals, and the presence of a halogenated aromatic ring in this compound provides an additional coordination site or a point for further functionalization.
The oxygen atom of the ethoxy group and the π-system of the vinyl group could coordinate to a metal center. The ortho-chloro substituent could influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. Moreover, the chloro group could be replaced through nucleophilic aromatic substitution to introduce other coordinating groups, leading to the synthesis of bidentate or multidentate ligands. The reactivity of vinyl ethers with iridium complexes, for example, has been shown to involve the activation of C-H and C-O bonds. mdpi.com
Utilization in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov Vinyl ethers are known to participate in various MCRs. For example, they can react with an aromatic aldehyde and a nitrogen source in the presence of a catalyst to form substituted quinolines. amazonaws.com
The specific reactivity of this compound in MCRs has not been reported. However, its vinyl ether moiety could potentially engage in reactions such as the Povarov reaction or other imine-initiated MCRs. nih.gov The electronic and steric effects of the ortho-chlorophenyl group would likely play a significant role in the outcome of such reactions.
| Multicomponent Reaction | Reactants | Potential Product |
| Povarov Reaction | This compound, Aniline, Aldehyde | Substituted Tetrahydroquinoline |
| Ugi Reaction | This compound (as aldehyde precursor), Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
Computational and Theoretical Investigations of 1 Chloro 2 E 2 Ethoxyethenyl Benzene
Electronic Structure and Bonding Analysis
The (E)-2-ethoxyethenyl group, on the other hand, is an activating group. The oxygen atom of the ethoxy group can donate a lone pair of electrons into the π-system of the vinyl group and, by extension, the benzene (B151609) ring. This resonance effect (+R) increases the electron density of the aromatic system, particularly at the ortho and para positions relative to the substituent. The combined electronic influence of the chloro and ethoxyethenyl groups results in a complex distribution of electron density across the molecule.
The bonding framework of 1-chloro-2-[(E)-2-ethoxyethenyl]benzene is characterized by a combination of σ and π bonds. The benzene ring forms a delocalized π-system. The vinyl group extends this conjugation, and the oxygen of the ethoxy group further contributes to the delocalized electron system. The C-Cl bond is a polar covalent bond, which is a potential site for nucleophilic attack under certain conditions.
Table 1: Predicted Geometrical Parameters of this compound The following data is illustrative and based on typical values for similar molecular fragments from computational studies.
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C=C (vinyl) Bond Length | ~1.34 Å |
| C(aryl)-C(vinyl) Bond Length | ~1.48 Å |
| C(vinyl)-O Bond Length | ~1.36 Å |
| C-O-C Bond Angle | ~118° |
| C(aryl)-C(vinyl)-C Angle | ~125° |
Prediction of Reactivity Profiles and Reaction Energetics
The reactivity of this compound can be predicted by examining its electronic properties, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the molecular electrostatic potential (MEP).
The HOMO is expected to be distributed over the electron-rich parts of the molecule, namely the ethoxyethenyl-substituted benzene ring, making these regions susceptible to electrophilic attack. The LUMO, conversely, would be located on the more electron-deficient areas, indicating sites for potential nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
The MEP provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. For this compound, these regions are anticipated to be around the oxygen atom and the ortho and para positions of the benzene ring relative to the ethoxyethenyl group. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack.
In terms of specific reactions, the vinyl double bond is expected to be reactive towards electrophilic addition. The presence of the electron-donating ethoxy group would activate the double bond for such reactions. The benzene ring's reactivity towards electrophilic aromatic substitution will be modulated by both substituents. The ethoxyethenyl group is an ortho, para-director, while the chloro group is also an ortho, para-director, albeit a deactivating one. The interplay of these directing effects will determine the regioselectivity of substitution reactions. The C-Cl bond could also participate in reactions typical of aryl halides, such as cross-coupling reactions.
Table 2: Predicted Reactivity Indices These values are representative and intended to illustrate the expected electronic characteristics based on analogous compounds.
| Index | Predicted Value/Location |
|---|---|
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
| Most Negative Electrostatic Potential | Oxygen atom of the ethoxy group |
| Most Positive Electrostatic Potential | Hydrogen atoms of the ethyl group |
Conformational Analysis and Stereoelectronic Effects
Rotation around the C(aryl)-C(vinyl) bond will determine the planarity of the molecule. A fully planar conformation would maximize π-conjugation between the vinyl group and the aromatic ring, which is an electronically stabilizing factor. However, steric hindrance between the vinyl hydrogen and the chloro substituent, or between the ethoxy group and the rest of the ring, could lead to a non-planar ground state conformation. Computational studies on similar ortho-substituted styrenes often reveal a preference for non-planar geometries to alleviate steric strain. fiveable.me
Rotation around the C(vinyl)-O bond in the ethoxy group will also lead to different conformers. The relative orientation of the ethyl group with respect to the vinyl double bond is influenced by stereoelectronic effects. wikipedia.org Specifically, hyperconjugation between the C-H or C-C σ-bonds of the ethyl group and the π*-antibonding orbital of the C=C double bond can stabilize certain conformations.
Stereoelectronic effects also play a role in the interaction between the lone pairs of the oxygen atom and the adjacent π-system of the vinyl group and the benzene ring. wikipedia.org The alignment of one of the oxygen's lone pair orbitals with the π-system is crucial for the resonance donation of electron density. This requirement for orbital overlap imposes geometric constraints on the molecule's preferred conformations.
Table 3: Hypothetical Relative Energies of Conformers This table presents a hypothetical energy landscape based on the principles of steric hindrance and conjugation in similar molecules.
| Conformer (Dihedral Angle C(aryl)-C(vinyl)-C=C) | Relative Energy (kcal/mol) | Notes |
|---|---|---|
| 0° (Planar, s-trans) | 2.5 | Steric clash between vinyl H and Cl |
| 45° (Twisted) | 0.0 | Likely ground state, balances conjugation and steric strain |
| 90° (Perpendicular) | 4.0 | Loss of conjugation |
| 180° (Planar, s-cis) | 3.0 | Steric clash between ethoxy group and benzene ring |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
While specific DFT studies on the reaction mechanisms of this compound are not available, the methodology of DFT provides a powerful tool for such investigations. A hypothetical DFT study on the electrophilic addition of a generic electrophile (E+) to the vinyl double bond can serve as an illustrative example.
Such a study would typically begin with the optimization of the geometries of the reactants, this compound and the electrophile. The transition state for the addition reaction would then be located. This transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis. The geometry of the transition state would reveal the extent of bond formation between the electrophile and the vinyl carbon, as well as any charge development.
From the energies of the reactants and the transition state, the activation energy for the reaction can be calculated. This provides a quantitative measure of the reaction's feasibility. The reaction pathway would then be followed to the product, which would be a carbocation intermediate. The geometry and stability of this intermediate would also be determined. The subsequent reaction of the carbocation with a nucleophile to form the final product could also be modeled.
DFT calculations could also be employed to investigate the regioselectivity of the electrophilic addition. The addition of the electrophile to either of the two vinyl carbons would be modeled, and the activation energies for both pathways would be compared. The pathway with the lower activation energy would be the kinetically favored one. These calculations would likely confirm that the addition of the electrophile to the terminal vinyl carbon is favored, leading to a more stable carbocation intermediate stabilized by the adjacent oxygen atom.
Table 4: Representative DFT-Calculated Parameters for a Hypothetical Reaction The following data is illustrative of the type of information that would be obtained from a DFT study of an electrophilic addition to a vinyl ether.
| Parameter | Illustrative Value |
|---|---|
| Reaction | Electrophilic Addition of H+ |
| Activation Energy (ΔE‡) | ~10-15 kcal/mol |
| Reaction Energy (ΔErxn) for carbocation formation | ~ -5 kcal/mol |
| Key Transition State Bond Length (C-H) | ~1.5 Å |
| Imaginary Frequency of Transition State | ~ -500 cm⁻¹ |
Advanced Spectroscopic and Analytical Characterization Methodologies for this compound
Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the advanced spectroscopic and analytical characterization of this compound could not be located. The requested detailed research findings, including data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC), are not available in the public domain for this specific compound.
Therefore, it is not possible to provide the detailed, data-driven article as per the requested outline and instructions. The generation of scientifically accurate content for each specified subsection requires access to experimental data that is currently unavailable.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Chloro 2 E 2 Ethoxyethenyl Benzene
Chromatographic Techniques for Purity Assessment and Separation
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the context of 1-chloro-2-[(E)-2-ethoxyethenyl]benzene, GC-MS analysis would be invaluable for its identification in complex mixtures, for quality control during synthesis, and for studying its potential presence in various matrices.
A typical GC-MS analysis would involve introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. As each component elutes from the column, it enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint.
For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions. The fragmentation pattern would be influenced by the presence of the chloro, ethoxy, and vinyl groups, as well as the benzene (B151609) ring.
Hypothetical GC-MS Data Table:
Without experimental data, a hypothetical data table of expected key fragments for this compound is presented below for illustrative purposes. The relative abundances are speculative and would need to be confirmed by actual analysis.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance (%) |
| Value | [C10H11ClO]+ (Molecular Ion) | Value |
| Value | [C8H6Cl]+ | Value |
| Value | [C6H4Cl]+ | Value |
| Value | [C2H5O]+ | Value |
Note: The values in this table are placeholders and require experimental verification.
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous confirmation of the solid-state structure and the (E)-stereochemistry of the ethoxyethenyl group in this compound.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles.
This data would definitively confirm the planar geometry of the benzene ring and the vinyl group, as well as the trans configuration of the double bond, a key feature of the (E)-isomer. Furthermore, the analysis would reveal the conformation of the ethoxy group and the packing of the molecules in the crystal lattice.
Hypothetical Crystallographic Data Table:
The following table presents a hypothetical set of crystallographic parameters for this compound. These values are purely illustrative and would need to be determined from an actual X-ray diffraction experiment.
| Parameter | Value |
| Chemical Formula | C10H11ClO |
| Formula Weight | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (Å3) | Value |
| Z | Value |
| Density (calculated) (g/cm3) | Value |
Note: The values in this table are placeholders and require experimental verification.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the polymer science and material applications of the chemical compound This compound . Research and development in the field of polymer science often focuses on monomers that are readily available or exhibit specific reactive properties conducive to polymerization. It appears that this particular compound has not been a subject of investigation within the scope of polymer chemistry.
Therefore, it is not possible to provide a detailed article on its incorporation into polymer backbones, its copolymerization with other monomers such as styrene (B11656), or its influence on material properties, as requested in the outline. Similarly, information regarding the design of functional polymers with specific electronic or optical properties derived from this compound is not available in the current body of scientific literature.
While general methodologies for the polymerization of (E)-vinyl ethers exist, their specific application to this compound has not been documented. Without experimental data or theoretical studies, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.
Further research would be necessary to determine the potential of this compound as a monomer and to characterize the properties of any resulting polymers. Such studies would involve the synthesis and purification of the monomer, investigation of suitable polymerization techniques, and a thorough analysis of the thermal, mechanical, electronic, and optical properties of the synthesized polymers.
Future Research Directions and Translational Opportunities
Development of More Sustainable Synthetic Routes
The synthesis of 1-chloro-2-[(E)-2-ethoxyethenyl]benzene and its derivatives is traditionally achievable through established olefination reactions. However, a key future direction is the optimization of these routes to align with the principles of green chemistry, focusing on reducing waste, minimizing hazardous solvent use, and improving atom economy.
Classic olefination methods such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are primary candidates for green modification. wordpress.comconicet.gov.ar The Wittig reaction, while versatile, famously produces triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which presents challenges for purification and contributes to poor atom economy. wordpress.com The HWE reaction offers an advantage as its dialkyl phosphate (B84403) byproduct is water-soluble, simplifying product isolation. orgsyn.orgorganic-chemistry.org Future research should focus on developing catalytic versions of these reactions or implementing solvent-free conditions. For instance, mechanochemical (grinding) methods have been successfully applied to Wittig reactions, eliminating the need for bulk solvents and often leading to higher yields and cleaner reactions. wordpress.comgctlc.org
Another promising and sustainable avenue is palladium-catalyzed transetherification. This method allows for the synthesis of various functional vinyl ethers by reacting a readily available vinyl ether, like ethyl vinyl ether, with an alcohol. rsc.orgacademie-sciences.fr Applying this to the synthesis of the target compound would likely involve a different precursor but highlights a modern, efficient strategy. The development of air-stable palladium catalysts has made this approach particularly attractive for industrial applications. rsc.org
| Synthetic Route | Description | Potential Sustainability Improvements | Key Advantages |
| Wittig Reaction | Reaction of an aldehyde (2-chlorobenzaldehyde) with a phosphonium (B103445) ylide derived from (ethoxymethyl)triphenylphosphonium chloride. oup.com | Solvent-free mechanochemical synthesis; use of catalytic phosphine (B1218219) systems. wordpress.comgctlc.org | Well-established, high functional group tolerance. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Reaction of an aldehyde (2-chlorobenzaldehyde) with a phosphonate (B1237965) carbanion, such as diethyl (ethoxymethyl)phosphonate. organic-chemistry.orgwikipedia.org | Use of milder bases; phase-transfer catalysis to minimize organic solvents. | Water-soluble byproduct simplifies purification; generally provides high (E)-alkene selectivity. orgsyn.orgorganic-chemistry.org |
| Transetherification | Palladium-catalyzed exchange of the alkoxy group between a vinyl ether and an alcohol. rsc.orgacademie-sciences.fr | Use of air-stable catalysts; optimization for solvent-free or aqueous conditions. | High atom economy; can be performed under mild conditions with high efficiency. rsc.org |
Exploration of Novel Reactivity Patterns
The trifunctional nature of this compound—comprising a haloarene, a vinyl ether, and an ether linkage—opens up a vast landscape for exploring novel chemical transformations. Future research can move beyond predictable reactions to uncover unique reactivity enabled by the interplay of these groups.
The chloro-substituted benzene (B151609) ring is a prime handle for post-synthesis modification via cross-coupling reactions. While haloarenes are standard substrates for reactions like Suzuki, Heck, and Sonogashira couplings, these have not been explored for this specific molecule. Such reactions would allow for the facile introduction of aryl, vinyl, or alkynyl groups, creating a library of complex derivatives for materials or pharmaceutical screening.
The electron-rich vinyl ether double bond is susceptible to a range of transformations. It can participate in cationic polymerization to form functional polymers. rsc.org Furthermore, its role in cycloaddition reactions, such as the Diels-Alder reaction, could be explored for the synthesis of complex cyclic structures. academie-sciences.fr A particularly innovative future direction involves using the vinyl ether as an ethylene (B1197577) surrogate in photoredox-catalyzed multicomponent reactions. Recent studies have shown that vinyl ethers can undergo a spin-center shift (SCS) pathway, enabling the formal insertion of an ethyl group between two different reaction partners, a strategy that avoids the use of gaseous ethylene. researchgate.net
| Functional Group | Potential Novel Reactions | Anticipated Outcome |
| Chlorinated Benzene Ring | Palladium- or Nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Formation of C-C, C-N, and C-O bonds, enabling synthesis of complex derivatives. |
| Vinyl Ether Moiety | Photoredox-catalyzed Spin-Center Shift (SCS) reactions. researchgate.net | Use as an ethylene surrogate to link heteroarenes and other partners, creating complex scaffolds. |
| Cationic alternating copolymerization. rsc.org | Synthesis of periodic polymers with defined monomer sequences for advanced material applications. | |
| Entire Molecule | Tandem reactions utilizing multiple functional groups. | One-pot synthesis of complex polycyclic or polymeric structures by sequential, controlled reactions. |
Integration into Advanced Materials Science Beyond Current Applications
The structural similarity of this compound to stilbene (B7821643), a renowned chromophore, suggests significant potential in materials science. mdpi.comresearchgate.net While stilbenes are used in applications like dyes and optical brighteners, future research can integrate this specific molecule into more advanced systems.
One major opportunity lies in the development of functional polymers. The vinyl ether group can be readily polymerized, and the chloro-substituent on the phenyl ring serves as a versatile site for post-polymerization modification. This dual functionality allows for the creation of polymers with tunable properties, such as refractive index, conductivity, or light-emission characteristics. The introduction of different functional groups via cross-coupling at the chlorine site after polymerization could create materials for sensors, organic light-emitting diodes (OLEDs), or specialized coatings.
Furthermore, the stilbene scaffold is a key component in materials exhibiting aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state. By incorporating this molecule into larger conjugated systems, such as donor-acceptor conjugated polymers, it may be possible to develop novel photosensitizers for applications like photodynamic therapy or advanced imaging agents. nih.gov The unique electronic properties imparted by the chloro- and ethoxy- groups could be harnessed to fine-tune the photophysical behavior of these materials. nih.gov The concept of "stiff-stilbenes," which are used to create molecular rotors and optical switches, could also be adapted, potentially leading to new photochromic materials. nih.gov
Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of materials based on this compound. Predictive modeling can guide synthetic efforts by identifying derivatives with the most promising properties, thereby reducing the need for extensive empirical screening.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict key electronic and photophysical properties. These methods can calculate the molecule's frontier molecular orbitals (HOMO/LUMO), predict its absorption and emission spectra, and estimate its quantum yield of fluorescence. This would allow for the in-silico screening of various derivatives to identify candidates with desired colors or emission efficiencies for OLEDs or sensors.
Molecular dynamics (MD) simulations can provide insights into the morphology and bulk properties of polymers derived from this monomer. By simulating the packing and intermolecular interactions of polymer chains, researchers can predict properties like glass transition temperature and mechanical strength. For solid-state applications, computational techniques such as Hirshfeld surface analysis can be used to understand and predict the crystal packing of the molecule, which is crucial for controlling properties in organic electronics.
Moreover, emerging machine learning (ML) models can be trained on data from computational studies or existing experiments to predict structure-function relationships across large virtual libraries of derivatives. acs.org Such models could rapidly identify candidates with optimized properties for specific applications, such as maximizing the two-photon absorption cross-section for bio-imaging or fine-tuning the redox potential for electronic materials.
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure (HOMO/LUMO), reactivity indices. | Predicting reaction pathways, assessing electronic suitability for semiconductor applications. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence emission wavelengths, excited state properties. | Designing molecules for OLEDs, fluorescent probes, and photosensitizers. |
| Molecular Dynamics (MD) | Polymer morphology, intermolecular interactions, bulk material properties (e.g., Tg). | Engineering polymers with specific mechanical and thermal properties. |
| Machine Learning (ML) | Quantitative Structure-Property Relationship (QSPR) models for various properties. | High-throughput virtual screening of compound libraries to accelerate materials discovery. acs.org |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-chloro-2-[(E)-2-ethoxyethenyl]benzene, and how does stereochemistry influence the reaction outcomes?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Heck coupling, where a chloro-substituted benzene derivative reacts with an ethoxy-substituted ethenyl halide. The (E)-configuration is controlled by using bulky ligands to minimize steric hindrance during the coupling step. Reaction optimization requires precise temperature control (70–90°C) and inert atmospheric conditions to prevent isomerization .
- Data Consideration : Yields are typically 60–75% under optimized conditions. GC-MS or HPLC-PDA is used to confirm stereochemical purity (>95% (E)-isomer) .
Q. How can the electronic effects of substituents (chloro and ethoxyethenyl) guide regioselective functionalization?
- Methodological Answer : The chloro group is an electron-withdrawing substituent, directing electrophilic attacks to the meta position. The ethoxyethenyl group, with its electron-donating ethoxy moiety, enhances para/ortho reactivity in electrophilic substitution. Computational studies (DFT calculations at the B3LYP/6-31G* level) can predict regioselectivity, validated experimentally via nitration or halogenation reactions .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns the (E)-configuration via coupling constants (J = 12–16 Hz for trans vinyl protons) and distinguishes substituent positions.
- IR Spectroscopy : Identifies C-Cl (550–650 cm⁻¹) and C=C (1620–1680 cm⁻¹) stretches. Reference spectra for analogous compounds (e.g., 1-chloro-2-ethoxybenzene) aid interpretation .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₀H₁₁ClO) with <2 ppm error .
Advanced Research Questions
Q. How do solvent polarity and catalyst choice affect the compound’s reactivity in Diels-Alder cycloadditions?
- Methodological Answer : The ethenyl group acts as a dienophile in Diels-Alder reactions. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states. Lewis acid catalysts (e.g., ZnCl₂) increase electrophilicity of the ethenyl moiety, improving regioselectivity. Kinetic studies (monitored via in situ FTIR) reveal activation energies of ~50 kJ/mol in non-catalyzed systems .
Q. What mechanistic insights explain contradictory results in radical-mediated C-Cl bond activation?
- Methodological Answer : Conflicting reports on C-Cl bond cleavage (e.g., via photolysis vs. transition-metal catalysis) arise from competing pathways:
- Homolytic cleavage : UV irradiation generates chlorine radicals, leading to aryl radical intermediates (trapped with TEMPO).
- Heterolytic pathways : Pd(0)/Ni(0) catalysts promote oxidative addition, forming organometallic intermediates.
- Resolution : Use isotopic labeling (³⁶Cl) and EPR spectroscopy to distinguish pathways. Contradictions in literature may stem from solvent-dependent stabilization of intermediates .
Q. Can computational models predict the compound’s interactions with biological targets (e.g., cytochrome P450 enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to enzymes. The ethoxyethenyl group shows hydrophobic interactions with CYP3A4’s active site (ΔG ≈ -8.2 kcal/mol), while the chloro group stabilizes binding via halogen bonding with Thr308. Validate with in vitro assays (e.g., fluorogenic substrate displacement) .
Data Contradictions and Resolution
Q. Why do studies report conflicting thermal stability ranges (150–200°C vs. 180–220°C)?
- Analysis : Discrepancies arise from differing analytical methods:
- TGA : Decomposition onset at 150°C (N₂ atmosphere, 10°C/min).
- DSC : Endothermic peaks at 180°C (oxidizing vs. inert conditions).
- Resolution : Standardize protocols (e.g., ISO 11358) and report atmosphere/purity (>99%) to reconcile data .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
